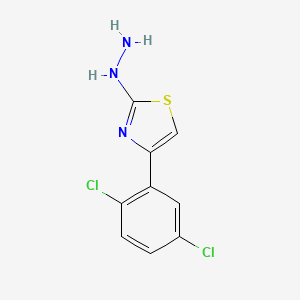

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

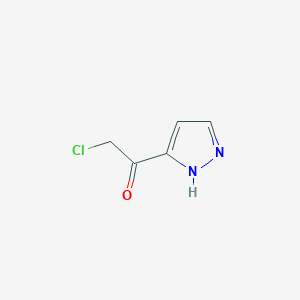

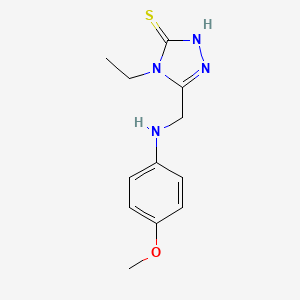

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,5-dichlorophenyl group and a hydrazinyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

化学反応の分析

反応の種類: 4-(2,5-ジクロロフェニル)-2-ヒドラジニルチアゾールは、以下のを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: チアゾール環は、特にC-5位で求電子置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 酢酸中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 酢酸中の臭素などの求電子試薬。

生成される主な生成物:

酸化: 対応するスルホキシドまたはスルホンを生成します。

還元: 還元されたチアゾール誘導体を生成します。

置換: さまざまな官能基を持つ置換チアゾール誘導体を生成します。

4. 科学研究への応用

化学: より複雑な複素環化合物の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌剤および抗がん剤としての可能性について調査されています。

医学: 特に細菌感染症やがんの治療における潜在的な治療効果について研究されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

作用機序

4-(2,5-ジクロロフェニル)-2-ヒドラジニルチアゾールの作用機序は、特定の分子標的との相互作用を含みます。生物系では、特定の酵素の活性を阻害したり、細胞プロセスを阻害したりする可能性があります。正確な経路と分子標的は、特定の用途や生物学的コンテキストによって異なる場合があります。

類似化合物:

チアゾール: 硫黄と窒素を含む五員環を持つ基本的な複素環化合物。

2,5-ジクロロチアゾール: 2位と5位に塩素置換基を持つチアゾール誘導体。

ヒドラジニルチアゾール: ヒドラジニル基を持つチアゾール誘導体。

独自性: 4-(2,5-ジクロロフェニル)-2-ヒドラジニルチアゾールは、2,5-ジクロロフェニル基とヒドラジニル基の両方が存在することにより、独自の化学反応性と潜在的な生物活性を与えられています。これらの官能基の組み合わせにより、研究や産業におけるさまざまな用途で汎用性の高い化合物となっています。

類似化合物との比較

Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

2,5-Dichlorothiazole: A thiazole derivative with chlorine substitutions at the 2 and 5 positions.

Hydrazinylthiazole: A thiazole derivative with a hydrazinyl group.

Uniqueness: 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the 2,5-dichlorophenyl group and the hydrazinyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

特性

CAS番号 |

886495-83-6 |

|---|---|

分子式 |

C9H7Cl2N3S |

分子量 |

260.14 g/mol |

IUPAC名 |

[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H7Cl2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |

InChIキー |

SOAZZNPIZKCAFU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NN)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)

![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)

![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)